Ethyl 3-(decanoylamino)benzoate Ethyl 3-(decanoylamino)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC0956674
InChI: InChI=1S/C19H29NO3/c1-3-5-6-7-8-9-10-14-18(21)20-17-13-11-12-16(15-17)19(22)23-4-2/h11-13,15H,3-10,14H2,1-2H3,(H,20,21)
SMILES: CCCCCCCCCC(=O)NC1=CC=CC(=C1)C(=O)OCC
Molecular Formula: C19H29NO3
Molecular Weight: 319.4 g/mol

Ethyl 3-(decanoylamino)benzoate

CAS No.:

Cat. No.: VC0956674

Molecular Formula: C19H29NO3

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(decanoylamino)benzoate -

Specification

Molecular Formula C19H29NO3
Molecular Weight 319.4 g/mol
IUPAC Name ethyl 3-(decanoylamino)benzoate
Standard InChI InChI=1S/C19H29NO3/c1-3-5-6-7-8-9-10-14-18(21)20-17-13-11-12-16(15-17)19(22)23-4-2/h11-13,15H,3-10,14H2,1-2H3,(H,20,21)
Standard InChI Key RFRKIIMVFKYEHX-UHFFFAOYSA-N
SMILES CCCCCCCCCC(=O)NC1=CC=CC(=C1)C(=O)OCC
Canonical SMILES CCCCCCCCCC(=O)NC1=CC=CC(=C1)C(=O)OCC

Introduction

ParameterValue
Molecular FormulaC19H29NO3
Molecular WeightApproximately 319.44 g/mol
Functional GroupsEster (ethyl benzoate), Amide (decanoylamino)
Core Structure3-substituted benzoate

The compound's structure places it at the intersection of several important organic compound families, including benzoate esters, fatty acid amides, and meta-substituted aromatic compounds .

Structural Comparisons with Related Compounds

Understanding the structural features of Ethyl 3-(decanoylamino)benzoate can be enhanced through comparison with related compounds. The following table presents structural similarities and differences with analogous compounds found in chemical databases:

CompoundMolecular FormulaMolecular WeightKey Structural Difference
Ethyl 3-(ethylamino)benzoateC11H15NO2193.24 g/molContains ethylamino instead of decanoylamino group
Ethyl 3-(phenylamino)benzoateC15H15NO2241.28 g/molContains phenylamino instead of decanoylamino group
Ethyl 3-cyanobenzoateC10H9NO2175.18 g/molContains cyano instead of decanoylamino group

The decanoylamino group introduces a long aliphatic chain that significantly affects the compound's physical properties compared to the related structures with smaller substituents at the 3-position .

Physical and Chemical Properties

Predicted Physical Properties

Based on structure-property relationships and analogies with similar compounds, the following physical properties can be predicted for Ethyl 3-(decanoylamino)benzoate:

PropertyPredicted ValueRationale
Physical StateSolid at room temperatureThe long decanoyl chain and amide functionality typically increase melting points
SolubilityPoorly soluble in water, soluble in organic solventsThe long alkyl chain imparts lipophilicity
Melting PointApproximately 50-70°CEstimated based on similar amide-containing benzoate esters
Boiling Point>300°C (with potential decomposition)High molecular weight compounds with amide bonds often decompose before boiling
AppearanceWhite to off-white crystalline solidTypical for aromatic esters with amide functionalities

These predictions are based on established structure-property relationships for benzoate esters and amides .

Chemical Reactivity

The chemical behavior of Ethyl 3-(decanoylamino)benzoate is determined by its functional groups:

  • Ester Functionality: The ethyl ester group can undergo hydrolysis under acidic or basic conditions, leading to the corresponding carboxylic acid. This reactivity is similar to that observed in other ethyl benzoate derivatives .

  • Amide Functionality: The decanoylamino group contains an amide bond that:

    • Provides hydrogen bonding capability through the N-H group

    • Exhibits relative stability to mild hydrolytic conditions

    • Can undergo N-alkylation or N-acylation reactions

  • Aromatic Ring: The benzene ring can participate in electrophilic aromatic substitution reactions, with the substitution pattern influenced by the meta-positioned decanoylamino group .

Synthesis and Preparation Methods

Amidation of Ethyl 3-aminobenzoate

The most direct and efficient approach would likely involve the reaction of ethyl 3-aminobenzoate with decanoyl chloride:

  • Ethyl 3-aminobenzoate reacts with decanoyl chloride in the presence of a base such as triethylamine or pyridine

  • The reaction proceeds through nucleophilic acyl substitution, with the amino group acting as the nucleophile

  • The base neutralizes the hydrogen chloride generated during the reaction

This approach is analogous to procedures used for the synthesis of related amides and would typically occur under mild conditions (0-25°C) in an aprotic solvent such as dichloromethane or tetrahydrofuran .

Esterification of 3-(decanoylamino)benzoic acid

An alternative approach involves the esterification of the corresponding benzoic acid derivative:

  • 3-(Decanoylamino)benzoic acid reacts with ethanol under acidic conditions

  • Catalysts such as sulfuric acid or p-toluenesulfonic acid facilitate the esterification

  • The reaction typically requires heating and potentially the removal of water to drive equilibrium toward product formation

This method would be similar to the esterification procedures described for the preparation of ethyl benzoate derivatives in the literature .

Purification and Characterization

After synthesis, Ethyl 3-(decanoylamino)benzoate would typically be purified through:

  • Extraction with organic solvents (e.g., ethyl acetate)

  • Washing with aqueous solutions to remove inorganic byproducts

  • Column chromatography using silica gel with appropriate eluent systems

  • Potential recrystallization from suitable solvent systems

Characterization would involve standard analytical techniques:

  • NMR spectroscopy (1H and 13C) to confirm the structure

  • Mass spectrometry to verify molecular weight

  • Infrared spectroscopy to identify characteristic functional groups

  • Elemental analysis to confirm composition .

Analytical Methods and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

For Ethyl 3-(decanoylamino)benzoate, characteristic NMR signals would include:

  • 1H NMR:

    • Aromatic protons with distinct coupling patterns reflecting the 1,3-substitution pattern

    • Ethyl ester signals (quartet for CH2 at approximately 4.3-4.4 ppm, triplet for CH3 at 1.3-1.4 ppm)

    • Amide N-H proton (broad singlet at approximately 7.5-8.0 ppm)

    • Decanoyl chain protons (complex pattern of CH2 signals between 1.2-2.3 ppm)

  • 13C NMR:

    • Carbonyl carbon signals for both ester and amide (approximately 165-175 ppm)

    • Aromatic carbon signals (120-140 ppm)

    • Aliphatic carbon signals from the ethyl ester and decanoyl chain

Infrared Spectroscopy

Key infrared absorption bands would include:

  • N-H stretching (approximately 3300-3400 cm-1)

  • C=O stretching for both ester and amide (1700-1750 cm-1 and 1630-1680 cm-1, respectively)

  • C-O stretching from the ester (1200-1250 cm-1)

  • Aromatic C=C stretching (1450-1600 cm-1)

Chromatographic Analysis

High-performance liquid chromatography (HPLC) would be suitable for analysis and purity determination of Ethyl 3-(decanoylamino)benzoate, with:

  • Reverse-phase conditions using C18 columns

  • Mobile phases typically consisting of acetonitrile/water or methanol/water gradients

  • UV detection at wavelengths corresponding to the aromatic and amide chromophores

  • Potential mass spectrometric detection for additional specificity

Ethyl 3-(decanoylamino)benzoate: A Comprehensive Analysis

Ethyl 3-(decanoylamino)benzoate represents an organic compound belonging to the class of functionalized benzoate esters characterized by the presence of a long-chain decanoylamino group at the meta position of an ethyl benzoate core. This comprehensive analysis examines its structural features, predicted properties, and potential applications, providing insights into this specific chemical entity from both theoretical and practical perspectives.

Chemical Structure and Identification

Molecular Composition and Structure

Ethyl 3-(decanoylamino)benzoate possesses a molecular formula of C19H29NO3 with a calculated molecular weight of approximately 319.44 g/mol. The compound features three key structural components: an aromatic benzoate core, an ethyl ester group, and a decanoylamino substituent at the meta position of the benzene ring .

The molecular structure consists of:

  • A benzoic acid ethyl ester framework

  • A decanoylamino group (-NH-CO-C9H19) at the 3-position

  • A total of 19 carbon atoms distributed between the aromatic ring, ethyl ester, and decanoyl chain

This structural arrangement places the compound at the intersection of several important classes of organic molecules, including benzoate esters, long-chain fatty acid amides, and meta-substituted aromatic compounds .

Structural Analysis and Comparison

When analyzing the structural features of Ethyl 3-(decanoylamino)benzoate, it is informative to compare it with related compounds documented in chemical databases. The following table presents a comparative analysis:

CompoundMolecular FormulaMolecular WeightKey Structural Difference
Ethyl 3-(ethylamino)benzoateC11H15NO2193.24 g/molShort ethylamino group vs. decanoylamino
Ethyl 3-(phenylamino)benzoateC15H15NO2241.28 g/molAromatic phenylamino group vs. aliphatic decanoylamino
Ethyl 3-cyanobenzoateC10H9NO2175.18 g/molNitrile group vs. amide functionality

The presence of the long decanoyl chain introduces significant differences in physical properties compared to similar compounds with smaller or more polar substituents at the meta position .

Physical and Chemical Properties

Predicted Physical Properties

Based on structure-property relationships and comparisons with similar compounds, the following physical properties can be predicted for Ethyl 3-(decanoylamino)benzoate:

PropertyPredicted ValueBasis for Prediction
Physical StateSolid at room temperatureLong-chain amides typically have higher melting points
AppearanceWhite to off-white crystalline solidCommon for aromatic esters and amides
SolubilityPoor water solubility, good solubility in organic solventsDue to long hydrophobic chain and aromatic structure
Melting PointApproximately 55-75°CBased on similar benzoate esters with amide functionalities
LogP (Octanol/Water)Approximately 5.0-5.5Due to combination of aromatic core and C10 aliphatic chain

These predictions are derived from established structure-property relationships for benzoate esters and amides with similar structural features .

Chemical Reactivity Profile

The chemical behavior of Ethyl 3-(decanoylamino)benzoate is determined by its functional groups, each contributing distinct reactivity patterns:

  • Ester Functionality:

    • Susceptible to hydrolysis under acidic or basic conditions

    • Can undergo transesterification with other alcohols

    • Reducible to primary alcohols with appropriate reducing agents

  • Amide Functionality:

    • Provides hydrogen bonding capability through the N-H group

    • Exhibits resistance to mild hydrolytic conditions

    • Can undergo N-alkylation or N-acylation reactions

  • Aromatic Ring:

    • The meta-positioned decanoylamino group influences the electronic distribution

    • Can participate in electrophilic aromatic substitution reactions

    • Provides a platform for further functionalization

Synthesis and Preparation

Amidation of Ethyl 3-aminobenzoate

This direct approach involves the reaction of ethyl 3-aminobenzoate with decanoyl chloride or decanoic anhydride:

  • The reaction typically proceeds in the presence of a base (e.g., triethylamine, pyridine)

  • Suitable solvents include dichloromethane, tetrahydrofuran, or acetonitrile

  • The reaction occurs through nucleophilic acyl substitution mechanism

This approach is analogous to established procedures for preparing aromatic amides, which typically proceed under mild conditions with good yields .

Esterification of 3-(decanoylamino)benzoic acid

An alternative approach involves the esterification of the corresponding benzoic acid derivative:

  • 3-(Decanoylamino)benzoic acid is treated with ethanol under acidic conditions

  • Catalysts such as sulfuric acid, p-toluenesulfonic acid, or acidic ion-exchange resins facilitate the reaction

  • The reaction may require heating and removal of water to drive equilibrium toward product formation

This method parallels typical esterification procedures described for the preparation of various benzoate esters in organic synthesis literature .

Purification Techniques

After synthesis, the following purification methods would likely be effective:

  • Liquid-liquid extraction to remove water-soluble impurities

  • Column chromatography using silica gel with appropriate eluent systems

  • Recrystallization from suitable solvent systems (e.g., ethanol/water, ethyl acetate/hexane)

  • High-performance liquid chromatography for analytical-scale purification

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